O=C1C2=C(SC(C)=C2)N=CN1CC(O)=O
. This provides a textual representation of the compound’s structure.
For instance, a common approach involves the reaction of a 2-aminothiophene-3-carboxylate derivative with ethyl acetoacetate followed by hydrolysis and acetic anhydride-induced cyclization to yield a 2-substituted thieno[2,3-d][1,3]oxazin-4-one. [] This intermediate could potentially be further transformed into (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid through a series of reactions.
Another method utilizes the reaction of a 4-hydrazinylthieno[2,3-d]pyrimidine with a dicarboxylic acid anhydride, leading to the formation of a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivative. [] Appropriate modification of this approach, such as using a suitable anhydride, might provide a route to synthesize (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4